molecular formula C12H12ClNO2 B2933994 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride CAS No. 2228828-31-5

3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride

Cat. No. B2933994
CAS RN: 2228828-31-5
M. Wt: 237.68
InChI Key: NKYOGFGCTWBAPZ-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2228828-31-5 . It has a molecular weight of 237.69 . The compound is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI Code for “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is 1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Carboxylic acids, like “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride”, generally react with more reactive metals to produce a salt and hydrogen . They also undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 237.69 .

Scientific Research Applications

1. Material Synthesis and Properties

  • A naphthylamine-derived dicarboxylic acid was synthesized for the development of aromatic poly(amine−1,3,4-oxadiazole)s, which exhibit high glass-transition temperatures and good solubility in organic solvents. These materials show potential for use in blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).

2. Chemical Synthesis Techniques

  • Functionalized 1-amino-2-naphthalenecarboxylic acid derivatives were synthesized through a novel benzannulation process involving enamines and alkynes. This method features broad substrate scope and good functional group tolerance (Gao, Liu, & Wei, 2013).

3. Structural Analysis and Interactions

  • Crystal structure analyses of various 1,8-disubstituted naphthalenes, including derivatives of naphthalene-1-carboxylic acid, provided insights into nucleophile-electrophile interactions and molecular distortion patterns, aiding in understanding molecular interactions in chemical systems (Schweizer, Procter, Kaftory, & Dunitz, 1978).

4. Fluorescence Sensing and Derivatization

  • Naphthalene derivatives have been utilized in the synthesis of fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).
  • Naphthalene-2,3-dicarboxaldehyde and related compounds have been characterized as fluorigenic reagents for the determination of primary amines and amino acids, highlighting their utility in biochemical analysis (Aminuddin & Miller, 1995).

5. Analytical Chemistry Applications

  • Naphthalene-2,3-dicarboxaldehyde was investigated as a derivatizing reagent for electrochemical detection of tagged amino acids, demonstrating its potential in sensitive and quantitative analytical methods (Oates & Jorgenson, 1989).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

3-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYOGFGCTWBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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